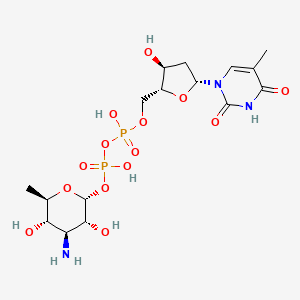

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O14P2 |

|---|---|

Molecular Weight |

547.34 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |

InChI Key |

KVYJLJOGNUNRJK-HALQBZCBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |

Origin of Product |

United States |

Biosynthetic Pathways of Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose

Initial Enzymatic Steps in Nucleotide-Activated Glucose Production

The journey from glucose-1-phosphate to dTDP-3-amino-3,6-dideoxy-alpha-D-glucose begins with two well-established enzymatic reactions catalyzed by RmlA and RmlB. These initial steps are fundamental to the formation of a variety of deoxysugars. nih.govnih.govembopress.org

Glucose-1-phosphate Thymidylyltransferase (RmlA) Activity

The first committed step in the pathway is the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. embopress.orgnih.gov This reaction is catalyzed by the enzyme Glucose-1-phosphate Thymidylyltransferase, commonly known as RmlA (EC 2.7.7.24). embopress.orgnih.gov RmlA is a key enzyme that channels glucose into the biosynthesis of dTDP-activated sugars. proteopedia.orgnih.gov The enzyme functions as a homotetramer and its activity is a critical point of regulation for the entire pathway. embopress.orgnih.gov

| Enzyme | Substrates | Products | EC Number |

| Glucose-1-phosphate Thymidylyltransferase (RmlA) | α-D-glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate | 2.7.7.24 |

dTDP-D-glucose-4,6-dehydratase (RmlB) Function

Following the formation of dTDP-D-glucose, the second enzyme in the pathway, dTDP-D-glucose-4,6-dehydratase (RmlB; EC 4.2.1.46), catalyzes the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. proteopedia.orgwikipedia.orgnih.gov This reaction involves the dehydration of the sugar at the C4 and C6 positions. uniprot.org RmlB is a member of the short-chain dehydrogenase/reductase (SDR) family and utilizes a tightly bound NAD+ cofactor for its catalytic activity. wikipedia.orgnih.gov The enzyme functions as a homodimer, with each monomer containing an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. proteopedia.orgnih.gov

| Enzyme | Substrate | Product | EC Number |

| dTDP-D-glucose-4,6-dehydratase (RmlB) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | 4.2.1.46 |

Conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose by Isomerases (e.g., QdtA)

The intermediate, dTDP-4-keto-6-deoxy-D-glucose, serves as a branch point for the synthesis of various deoxysugars. In the pathway leading to this compound, this intermediate is acted upon by a specific isomerase. One such characterized isomerase is QdtA. portlandpress.com This enzyme catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. portlandpress.com This isomerization is a crucial step that shifts the keto group from the C4 to the C3 position, preparing the molecule for the subsequent amination step. The reaction catalyzed by QdtA is a key determinant for the formation of 3-amino sugars. nih.gov

| Enzyme | Substrate | Product |

| Isomerase (e.g., QdtA) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose |

Amination of dTDP-3-oxo-6-deoxy-D-glucose to this compound by Transaminases (e.g., TylB, EC 2.6.1.89)

The final step in the formation of this compound is the amination of the C3 position. This reaction is catalyzed by a pyridoxal-phosphate-dependent transaminase. enzyme-database.orgwikipedia.org An example of such an enzyme is TylB (EC 2.6.1.89), which transfers an amino group from an amino acid donor, typically L-glutamate, to the keto group of dTDP-3-oxo-6-deoxy-D-glucose. enzyme-database.org This results in the formation of this compound and 2-oxoglutarate. enzyme-database.org The reaction generally occurs in the reverse direction of the formal enzyme name. enzyme-database.org This transamination is the definitive step that introduces the amino functional group, a characteristic feature of this class of deoxysugars.

| Enzyme | Substrates | Products | EC Number |

| Transaminase (e.g., TylB) | dTDP-3-oxo-6-deoxy-D-glucose, L-glutamate | This compound, 2-oxoglutarate | 2.6.1.89 |

Enzymology of Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose Transformations

N-Acetylation of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose to dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (Quip3NAc)

The N-acetylation of dTDP-3-amino-3,6-dideoxy-α-D-glucose is a crucial step in the biosynthesis of dTDP-D-quinovose-3-acetamide (Quip3NAc), a component of certain lipopolysaccharides. This reaction is catalyzed by a specific class of N-acetyltransferases.

The enzyme responsible for the N-acetylation of dTDP-3-amino-3,6-dideoxy-α-D-glucose is QdtC, an N-acetyltransferase that utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. QdtC is part of the Qdt cluster of genes involved in the biosynthesis of dTDP-D-Quip3NAc. The reaction catalyzed by QdtC is the transfer of an acetyl group from acetyl-CoA to the 3-amino group of dTDP-3-amino-3,6-dideoxy-α-D-glucose, forming dTDP-3-acetamido-3,6-dideoxy-α-D-glucose and coenzyme A (CoA). This enzymatic activity falls under the EC classification 2.3.1.-, which encompasses acyltransferases that transfer groups other than amino-acyl groups.

Kinetic studies of QdtC have revealed a high affinity for its substrate, dTDP-3-amino-3,6-dideoxy-α-D-glucose, with a Michaelis constant (Km) of approximately 1.8 µM. The enzyme exhibits a specific activity of about 5.8 µmol/min/mg.

Table 1: Kinetic Parameters of QdtC

| Substrate | Km (µM) | Specific Activity (µmol/min/mg) |

|---|

The catalytic mechanism of QdtC is proposed to follow a sequential ordered Bi-Bi mechanism. In this model, the binding of the two substrates and the release of the two products occur in a specific order. It is suggested that acetyl-CoA is the first substrate to bind to the enzyme, followed by dTDP-3-amino-3,6-dideoxy-α-D-glucose. After the transfer of the acetyl group, CoA is the first product to be released, followed by the final product, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose.

A key feature of the proposed mechanism is the direct attack of the 3-amino group of the sugar substrate on the carbonyl carbon of the thioester group of acetyl-CoA. This nucleophilic attack is facilitated by the precise positioning of the substrates within the enzyme's active site.

The three-dimensional structure of QdtC has been determined, providing significant insights into its function. The enzyme belongs to the left-handed β-helix (LβH) superfamily of acetyltransferases. The core of the QdtC structure is a left-handed parallel β-helix, which is a common feature of this enzyme family.

The active site of QdtC is located in a cleft formed by the LβH domain and a C-terminal α-helical domain. The binding pocket for acetyl-CoA is well-defined, with several conserved residues interacting with the adenosine (B11128) and pantetheine (B1680023) moieties of the cofactor. The binding of the sugar substrate, dTDP-3-amino-3,6-dideoxy-α-D-glucose, is facilitated by a number of hydrogen bonds and van der Waals interactions. Specifically, the dTDP moiety of the substrate is recognized by a series of residues that form a specific binding pocket.

To elucidate the roles of specific amino acid residues in the catalytic activity of QdtC, site-directed mutagenesis studies have been conducted. These studies have identified several key residues that are essential for substrate binding and catalysis. For instance, mutations of residues in the acetyl-CoA binding pocket have been shown to significantly reduce or abolish the enzyme's activity.

One critical residue identified is a conserved histidine, His124, which is located in the active site. It is proposed that this histidine acts as a general base, deprotonating the 3-amino group of the sugar substrate to enhance its nucleophilicity for the attack on acetyl-CoA. Mutation of this histidine to alanine (B10760859) results in a dramatic decrease in catalytic efficiency. Another important residue is an aspartate, Asp126, which is thought to be involved in stabilizing the transition state of the reaction.

Table 2: Effect of Site-Directed Mutagenesis on QdtC Activity

| Mutant | Relative Activity (%) | Proposed Role |

|---|---|---|

| H124A | <1 | General base in catalysis |

N,N-Dimethylation of this compound to dTDP-D-Mycaminose and dTDP-D-Desosamine Precursors

The N,N-dimethylation of dTDP-3-amino-3,6-dideoxy-α-D-glucose is a key step in the biosynthesis of important deoxysugars like D-mycaminose and D-desosamine, which are components of various macrolide antibiotics.

The enzymes responsible for the N,N-dimethylation of dTDP-3-amino-3,6-dideoxy-α-D-glucose are S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferases. Examples of these enzymes include TylM1 from the tylosin (B1662201) biosynthetic pathway, DesVI from the desosamine (B1220255) biosynthetic pathway in Streptomyces venezuelae, and RavNMT from the ravidasmycin biosynthetic pathway. These enzymes catalyze the transfer of two methyl groups from two molecules of SAM to the 3-amino group of dTDP-3-amino-3,6-dideoxy-α-D-glucose, yielding dTDP-3-dimethylamino-3,6-dideoxy-α-D-glucose. This enzymatic activity is classified under EC 2.1.1.235.

The reaction proceeds in a stepwise manner, with the formation of a monomethylated intermediate, dTDP-3-methylamino-3,6-dideoxy-α-D-glucose, before the addition of the second methyl group. The enzymes exhibit a high degree of specificity for their sugar substrate and the methyl donor, SAM.

Table 3: Examples of SAM-Dependent N,N-dimethyltransferases

| Enzyme | Organism | Antibiotic Pathway |

|---|---|---|

| TylM1 | Streptomyces fradiae | Tylosin |

| DesVI | Streptomyces venezuelae | Desosamine |

Genetic and Molecular Biological Aspects of Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose Pathways

Identification and Organization of Biosynthetic Gene Clusters (e.g., Quip3NAc, Mycaminose (B1220238), Desosamine (B1220255), Ravidosamine pathways)

The genes responsible for the synthesis of complex metabolites are typically organized in biosynthetic gene clusters (BGCs), which facilitates their coordinated expression. nih.govfrontiersin.org The identification of these clusters is often achieved through genome sequencing and mining, followed by heterologous expression to verify function. nih.govyoutube.com The organization of BGCs for dTDP-3-amino-3,6-dideoxy-alpha-D-glucose and related sugars varies across different microbial species but often displays a conserved logic.

Quip3NAc Pathway: In the thermophilic bacterium Thermoanaerobacterium thermosaccharolyticum E207-71, the genes for dTDP-α-d-Quip3NAc biosynthesis are part of an S-layer glycosylation (slg) gene cluster. nih.govresearchgate.net Sequencing revealed a 7,000-bp locus containing eight open reading frames (ORFs). researchgate.net The cluster includes genes for the specific pathway—qdtA, qdtB, and qdtC—located upstream of the rml genes (rmlB, rmlA, rmlD, rmlC), which are responsible for synthesizing the precursor dTDP-β-L-rhamnose. nih.govresearchgate.net An ORF encoding a Wzx homologous protein, likely involved in polysaccharide export, is situated between the two sets of biosynthetic genes. researchgate.net

Mycaminose Pathway: The biosynthesis of dTDP-D-mycaminose, a component of the antibiotic tylosin (B1662201), is encoded by the tyl gene cluster in Streptomyces fradiae. ebi.ac.uknih.gov Analysis of this cluster identified key genes including tyl1a, which encodes a crucial isomerase, as well as tylB, tylM1, tylM2, and tylM3. nih.gov The tylM1 gene encodes an N,N-dimethyltransferase responsible for the final methylation steps. ebi.ac.uk

Desosamine Pathway: The sugar desosamine is a key component of macrolide antibiotics like pikromycin (B1677795), produced by Streptomyces venezuelae. nih.govnih.gov The genes for its biosynthesis are organized in the des gene cluster. nih.gov The expression of this cluster is positively regulated by the pikD gene, a pathway-specific transcription factor that also regulates the polyketide synthase (pik) genes and the hydroxylase-encoding pikC gene. nih.govnih.gov

Ravidosamine Pathway: The antitumor antibiotic ravidomycin (B1678828), produced by Streptomyces ravidus, contains the deoxysugar D-ravidosamine. nih.gov The ravidomycin BGC was identified by cloning and sequencing a 33.28 kb DNA region, which revealed 36 ORFs. nih.gov This cluster contains genes for a type II polyketide synthase, post-PKS tailoring enzymes, regulatory genes, and a set of five genes dedicated to deoxysugar biosynthesis. nih.gov The entire cluster was flanked by ORFs with functions unrelated to ravidomycin biosynthesis. nih.gov

| Pathway | Organism | Gene Cluster / Locus | Key Genes | Organization Notes | Reference |

|---|---|---|---|---|---|

| dTDP-α-d-Quip3NAc | Thermoanaerobacterium thermosaccharolyticum E207-71 | S-layer glycosylation (slg) cluster | qdtA, qdtB, qdtC, rmlA, rmlB, rmlC, rmlD | The qdt genes are located upstream of the rml gene set, separated by a putative polysaccharide exporter gene. | nih.govresearchgate.net |

| dTDP-D-Mycaminose | Streptomyces fradiae | Tylosin (tyl) cluster | tyl1a, tylB, tylM1, tylM2, tylM3 | Genes are part of the larger BGC for the antibiotic tylosin. | ebi.ac.uknih.gov |

| dTDP-D-Desosamine | Streptomyces venezuelae | Pikromycin (pik) cluster | des cluster genes, pikD (regulator) | The des genes are co-regulated with the pik PKS genes by the positive regulator PikD. | nih.govnih.gov |

| dTDP-D-Ravidosamine | Streptomyces ravidus | Ravidomycin (rav) cluster | ravD, ravE, ravIM | Contains 36 ORFs including PKS, deoxysugar biosynthesis, tailoring, and regulatory genes. | nih.gov |

Analysis of Open Reading Frames (ORFs) Encoding Enzymes in Relevant Biosynthetic Routes

The biosynthesis of dTDP-3-amino-3,6-dideoxy-α-D-glucose from the common precursor dTDP-4-keto-6-deoxy-D-glucose involves a series of enzymatic reactions catalyzed by proteins encoded by specific ORFs within the BGCs. nih.govnih.gov The initial steps, conversion of glucose-1-phosphate to dTDP-4-keto-6-deoxy-D-glucose, are catalyzed by the well-established enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose-4,6-dehydratase). nih.gov The subsequent steps define the specific sugar derivative.

Isomerization: A key step is the conversion of the 4-oxo intermediate to a 3-oxo intermediate. In the Quip3NAc pathway, this is catalyzed by QdtA, a dTDP-4-oxo-6-deoxy-D-glucose-3,4-oxoisomerase that retains the gluco-configuration at the C-4 position. nih.gov In the mycaminose pathway, the homologous enzyme Tyl1a acts as a TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase. nih.gov Similarly, the ravidomycin pathway involves RavIM, an NDP-hexose-3,4-ketoisomerase. nih.gov

Amination and Acetylation/Methylation: Following isomerization, a transaminase introduces an amino group at the C-3 position. In the Quip3NAc pathway, this function is performed by QdtB. researchgate.net The final step in this pathway is an N-acetylation reaction catalyzed by the transacetylase QdtC. nih.govresearchgate.net In the mycaminose and desosamine pathways, the C-3 amino group undergoes N,N-dimethylation, a reaction catalyzed by S-adenosylmethionine (SAM)-dependent enzymes like TylM1 and DesVI, respectively. ebi.ac.uk

| Pathway | ORF Name | Encoded Enzyme | Function | Reference |

|---|---|---|---|---|

| dTDP-α-d-Quip3NAc | QdtA | dTDP-4-oxo-6-deoxy-D-glucose-3,4-oxoisomerase | Converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. | nih.govresearchgate.net |

| QdtB | Transaminase | Adds an amino group to the C-3 position. | researchgate.net | |

| QdtC | Transacetylase | Adds an acetyl group to the C-3 amino group. | nih.govresearchgate.net | |

| dTDP-D-Mycaminose | Tyl1a | TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase | Converts the 4-keto intermediate to the 3-keto intermediate. | nih.gov |

| TylM1 | N,N-dimethyltransferase | Performs stepwise N,N-dimethylation of the C-3 amino group. | ebi.ac.uk | |

| dTDP-D-Desosamine | PikD | DNA-Binding Protein / Transcription Factor | Pathway-specific positive regulator for the entire pikromycin pathway, including the des cluster. | nih.govnih.gov |

| DesVI | N,N-dimethyltransferase | Catalyzes N,N-dimethylation of the C-3 amino group. | ebi.ac.uk | |

| dTDP-D-Ravidosamine | RavD / RavE | NDP-glucose synthase / NDP-glucose-4,6-dehydratase | Generate NDP-4-keto-6-deoxy-D-glucose. | nih.gov |

| RavIM | NDP-hexose-3,4-ketoisomerase | Converts the 4-keto intermediate to the 3-keto intermediate. | nih.gov |

Comparative Genomics and Homology of Enzymes Across Diverse Microbial Organisms

Sequence analysis of the enzymes involved in these pathways reveals significant homology across different species, including both Gram-positive and Gram-negative bacteria, suggesting a common evolutionary origin for these biosynthetic routes. nih.govnih.gov

The 3,4-oxoisomerases represent a critical branching point in these pathways and show interesting homologies. QdtA from T. thermosaccharolyticum shares high similarity with FdtA, an isomerase from Aneurinibacillus thermoaerophilus involved in the biosynthesis of a related sugar, dTDP-α-d-Fucp3NAc. nih.gov While both are 3,4-oxoisomerases, QdtA produces a product with a gluco-configuration, whereas FdtA generates a product in the galacto-configuration. nih.gov The isomerase RavIM from the ravidomycin pathway shows homology to Tyl1a from the mycaminose pathway (48% similarity) and an ORF from the spiramycin (B21755) pathway (68% similarity), highlighting the recruitment of similar enzymatic machinery for different natural product biosyntheses. nih.gov

The Rml enzymes, responsible for the initial steps, are also highly conserved. The rml genes from T. thermosaccharolyticum are highly homologous to their counterparts in Clostridium acetobutylicum and A. thermoaerophilus. nih.gov Similarly, the rfb genes for dTDP-rhamnose biosynthesis in Shigella flexneri show strong homology to those in Salmonella enterica. nih.gov This conservation underscores their fundamental role in providing the dTDP-4-keto-6-deoxy-D-glucose precursor for numerous pathways.

| Enzyme Type | Enzyme (Organism) | Homologous To (Organism) | Identity/Similarity (%) | Reference |

|---|---|---|---|---|

| 3,4-Oxoisomerase | QdtA (T. thermosaccharolyticum) | FdtA (A. thermoaerophilus) | High similarity noted | nih.gov |

| RavIM (S. ravidus) | Tyl1a (S. fradiae) | 48% similarity | nih.gov | |

| N,N-dimethyltransferase | TylM1 (S. fradiae) | DesVI (S. venezuelae) | Nearly identical biochemical properties | ebi.ac.uk |

| Rml Enzymes | RmlA-D (T. thermosaccharolyticum) | RmlA-D (C. acetobutylicum, A. thermoaerophilus) | Highly homologous | nih.gov |

Methodologies for Genetic Manipulation and Heterologous Expression

The transfer of BGCs into well-characterized and genetically tractable heterologous hosts is a powerful strategy for studying biosynthetic pathways and producing novel compounds. nih.gov Several methodologies have been successfully applied to the pathways for this compound and its derivatives.

Host Organisms: Escherichia coli is commonly used for the overexpression and purification of individual enzymes for in vitro characterization. nih.govnih.gov For the production of complex natural products, various Streptomyces species are preferred hosts. Streptomyces lividans has been used for the heterologous expression of the entire ravidomycin BGC from a cosmid and for producing desosaminylated macrolides. nih.govnih.gov Streptomyces venezuelae has also been developed as a robust host due to its rapid growth and amenability to genetic manipulation. nih.gov

Cloning and Expression Systems: Standard molecular cloning techniques are widely employed. For instance, the Gateway system (Invitrogen) has been used to clone the qdt ORFs for expression in E. coli. researchgate.net For transferring large BGCs, shuttle vectors like pOJ446 are used to construct genomic libraries that can be screened and transferred between E. coli and Streptomyces. nih.gov

Genetic Engineering Strategies: Enhanced production can be achieved by manipulating regulatory elements. Overexpression of the pikD positive regulatory gene in a S. venezuelae mutant dramatically increased the production of desosaminyl tylactone (B1246279) by 17.1-fold, demonstrating its role in upregulating the des gene cluster. nih.govnih.govasm.org Another strategy involves integrating the necessary biosynthetic genes directly into the host chromosome. A set of nine genes from the pik cluster was integrated into the S. lividans chromosome to create a host that synthesizes TDP-D-desosamine, which could then be used to glycosylate a library of macrolactone aglycones. nih.gov Furthermore, expressing the single isomerase gene tyl1a in a mutant S. venezuelae strain that normally produces desosamine successfully converted its pathway to produce mycaminose instead, showcasing the power of single-gene manipulation to alter the final product. nih.gov

| Pathway / Goal | Gene(s) Expressed | Host Organism | Vector / Method | Outcome | Reference |

|---|---|---|---|---|---|

| Ravidomycin Biosynthesis | Entire rav BGC | Streptomyces lividans TK24 | Cosmid (cosRav32) | Production of a new ravidomycin analogue and pathway intermediates. | nih.gov |

| Desosamine Biosynthesis | Nine des genes | Streptomyces lividans | Chromosomal integration | Created a host that synthesizes TDP-D-desosamine for glycosylation of macrolactones. | nih.gov |

| Enhanced Desosaminyl Macrolide Production | pikD (regulator gene) | Streptomyces venezuelae | Overexpression plasmid | 17.1-fold increase in desosaminyl tylactone production. | nih.govnih.gov |

| Enzyme Characterization | qdtA, qdtB, qdtC | Escherichia coli BL21(DE3) | Gateway expression vectors (pDest17) | Purification of individual enzymes for in vitro functional assays. | nih.govresearchgate.net |

| Pathway Conversion | tyl1a (isomerase) | Streptomyces venezuelae KdesI mutant | Expression plasmid | Converted the host's desosamine pathway to a mycaminose pathway. | nih.gov |

Biological Roles of Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose and Its Derived Glycans in Microorganisms

Contribution to Bacterial Cell Surface Glycan Structures

Derivatives of 3-amino-3,6-dideoxyhexoses, originating from precursors like dTDP-3-amino-3,6-dideoxy-α-D-glucose, are integral components of the complex carbohydrate structures that form the outermost layer of many bacteria. nih.govnih.gov These surface glycans are crucial for the bacterium's interaction with its environment and its pathogenicity.

The O-antigen, or O-polysaccharide, is the most variable part of the lipopolysaccharide (LPS) molecule on the surface of Gram-negative bacteria and is a major determinant of their serological specificity. researchgate.net Derivatives of 3-amino-3,6-dideoxy-α-D-glucose are frequently found as constituents of the repeating oligosaccharide units that make up the O-antigen chain. nih.govnih.gov

For instance, the acetylated form, 3-acetamido-3,6-dideoxy-α-D-glucose (D-Quip3NAc), and related 3-amino sugars are identified components of the LPS O-antigens in several Gram-negative bacteria. nih.gov Research has identified the gene cluster in Escherichia coli O91 responsible for synthesizing an O-antigen that includes a modified form of 3-amino-3,6-dideoxy-D-glucose (D-Quip3N). nih.gov Similarly, the foodborne pathogen Campylobacter jejuni 81116 possesses the enzymatic machinery to synthesize dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N), which is utilized in the construction of its surface polysaccharides. researchgate.net The presence of these unique amino sugars in the O-antigen contributes to the antigenic diversity of these bacteria and can play a role in their ability to evade host immune systems. researchgate.netoup.com

Table 1: Examples of Gram-Negative Bacteria with 3-Amino-3,6-dideoxy-α-D-glucose Derivatives in LPS

| Bacterial Species | Location of Glycan | Specific Derivative Mentioned |

| Escherichia coli O91 | LPS O-Antigen | Modified D-Quip3N |

| Campylobacter jejuni 81116 | Surface Polysaccharide | dTDP-Qui3N |

In many Gram-positive bacteria, the cell surface is covered by a paracrystalline array of proteins or glycoproteins known as the Surface Layer, or S-Layer. nih.govoup.com Glycosylation is a common modification of these S-layer proteins, and the attached glycan chains often contain unusual sugars, including derivatives of 3-amino-3,6-dideoxy-α-D-glucose. nih.govnih.gov These S-layer glycans contribute to the structural integrity of the cell wall and mediate interactions with the environment. oup.com

A well-studied example is the thermophilic, anaerobic bacterium Thermoanaerobacterium thermosaccharolyticum E207-71. nih.govnih.gov This organism possesses a glycosylated S-layer protein where the repeating hexasaccharide unit of the glycan chain contains 3-acetamido-3,6-dideoxy-α-D-glucose (α-D-Quip3NAc). nih.gov The biosynthetic pathway for dTDP-α-D-Quip3NAc in this organism has been elucidated, revealing a sequence of five enzymatic reactions. nih.govnih.gov The genes responsible for this pathway show homology to those found in both Gram-negative bacteria (for LPS synthesis) and antibiotic-producing Gram-positive bacteria, highlighting a conserved strategy for the synthesis of this important precursor. nih.govnih.gov

Table 2: Example of Gram-Positive Bacterium with 3-Amino-3,6-dideoxy-α-D-glucose Derivative in S-Layer

| Bacterial Species | Location of Glycan | Specific Derivative |

| Thermoanaerobacterium thermosaccharolyticum E207-71 | S-Layer Glycoprotein | α-D-Quip3NAc |

Precursor in the Biosynthesis of Secondary Metabolites

dTDP-3-amino-3,6-dideoxy-α-D-glucose is a pivotal precursor in the biosynthesis of various deoxysugars that are essential components of numerous secondary metabolites, particularly antibiotics. nih.govnih.govresearchgate.net

Many clinically significant macrolide antibiotics feature one or more deoxysugar moieties attached to a large macrocyclic lactone ring. These sugar components are often crucial for the antibiotic's biological activity. dTDP-3-amino-3,6-dideoxy-α-D-glucose serves as a key intermediate on the pathway to several of these important sugars, such as D-desosamine and D-mycaminose. nih.govebi.ac.uk

In the biosynthesis of the veterinary antibiotic tylosin (B1662201) by Streptomyces fradiae, the deoxysugar D-mycaminose is a critical component. ebi.ac.uk D-mycaminose is synthesized from dTDP-3-amino-3,6-dideoxy-α-D-glucose, which acts as the natural substrate for the enzyme TylM1. ebi.ac.uk TylM1 is an S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferase that catalyzes the final step in the formation of the mycaminose (B1220238) precursor by adding two methyl groups to the C-3' amino group of the glucose moiety. ebi.ac.uk Similarly, the gene cluster for the antibiotic methymycin (B1233876) contains the gene desVI, which encodes a homologous N,N-dimethyltransferase involved in the synthesis of D-desosamine, another sugar found in macrolides like erythromycin. ebi.ac.uk The presence of the N,N-dimethylamino group on these sugars has been shown to be a key factor in conferring their biological activity. ebi.ac.uk

Table 3: Role of dTDP-3-amino-3,6-dideoxy-α-D-glucose in Macrolide Biosynthesis

| Antibiotic | Key Deoxysugar | Producing Organism | Role of dTDP-3-amino-3,6-dideoxy-α-D-glucose |

| Tylosin | D-Mycaminose | Streptomyces fradiae | Substrate for N,N-dimethylation by TylM1 |

| Methymycin | D-Desosamine | Streptomyces spp. | Precursor for D-desosamine synthesis via DesVI |

| Erythromycin | D-Desosamine | Saccharopolyspora erythraea | Precursor for D-desosamine synthesis |

Beyond the well-known macrolides, dTDP-3-amino-3,6-dideoxy-α-D-glucose and its isomers serve as building blocks for amino sugars in other classes of natural products. nih.govnih.gov The biosynthetic pathways for these rare sugars are a rich source of novel enzymatic chemistry and provide opportunities for generating new bioactive compounds through combinatorial biosynthesis.

For example, derivatives of 3-amino-3,6-dideoxyhexoses are found in antibiotics like oleandomycin. nih.gov Furthermore, related pathways lead to the formation of sugars like D-ravidosamine, the amino sugar component of ravidomycin (B1678828) V, a compound with potent anticancer activities. ebi.ac.uk While the direct precursor to D-ravidosamine is the galactose isomer (dTDP-3-amino-3,6-dideoxy-α-D-galactopyranose), the enzymatic steps, including the action of a 3,4-ketoisomerase and an aminotransferase, are analogous to those in the biosynthesis of dTDP-3-amino-3,6-dideoxy-α-D-glucose. researchgate.netebi.ac.uk This demonstrates a modular and adaptable biosynthetic strategy used by microorganisms to produce a diverse array of functionalized amino sugars for incorporation into various natural products. nih.gov

Advanced Methodological Approaches in the Study of Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose

Chemoenzymatic Synthesis Strategies for Compound Production and Analogues

The production of dTDP-3-amino-3,6-dideoxy-α-D-glucose is typically achieved through multi-step enzymatic synthesis, often as part of a larger pathway to create its derivatives, such as dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc). nih.govnih.gov This chemoenzymatic approach leverages the high specificity and efficiency of enzymes to perform complex chemical transformations that are challenging to achieve through purely chemical means.

The biosynthetic pathway generally starts from glucose-1-phosphate and involves a cascade of enzymatic reactions. nih.govnih.gov In organisms like Thermoanaerobacterium thermosaccharolyticum E207-71, five enzymes are required to produce the acetylated form of the target compound. nih.govnih.gov The core of this pathway, leading to the formation of dTDP-3-amino-3,6-dideoxy-α-D-glucose, involves four key enzymatic steps:

Thymidylyltransfer: The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) activates glucose-1-phosphate by transferring a thymidylyl group from dTTP to form dTDP-D-glucose. nih.govevitachem.com

Dehydration: dTDP-D-glucose-4,6-dehydratase (RmlB) then catalyzes the dehydration of dTDP-D-glucose to produce the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govevitachem.com

Isomerization: A 3,4-ketoisomerase, such as QdtA, acts on dTDP-4-keto-6-deoxy-D-glucose to form the dTDP-3-keto-6-deoxy-D-glucose intermediate. nih.govnih.gov This step is crucial as it shifts the keto group from the C-4' to the C-3' position of the hexose.

Amination: Finally, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, such as QdtB, catalyzes the transfer of an amino group to the C-3' position of the sugar, using an amino acid like L-glutamate as the donor, to yield the final product, dTDP-3-amino-3,6-dideoxy-α-D-glucose. nih.gov

The flexibility of these enzymes can be exploited to produce analogues. For instance, the aminotransferase QdtB has been shown to also process dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, indicating a degree of substrate promiscuity that can be useful for generating novel sugar nucleotides. nih.gov

| Enzyme | Abbreviation | Function | Substrate | Product | Source Organism Example |

|---|---|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | RmlA | Activation of glucose-1-phosphate | Glucose-1-phosphate, dTTP | dTDP-D-glucose | Thermoanaerobacterium thermosaccharolyticum nih.govnih.gov |

| dTDP-D-glucose-4,6-dehydratase | RmlB | Dehydration at C-4' and C-6' | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | Thermoanaerobacterium thermosaccharolyticum nih.govnih.gov |

| dTDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase | QdtA | Isomerization of the keto group | dTDP-4-keto-6-deoxy-D-glucose | dTDP-3-keto-6-deoxy-D-glucose | Thermoanaerobacterium thermosaccharolyticum nih.govnih.gov |

| dTDP-3-keto-6-deoxy-D-glucose aminotransferase | QdtB | Amination at C-3' | dTDP-3-keto-6-deoxy-D-glucose | dTDP-3-amino-3,6-dideoxy-α-D-glucose | Thermoanaerobacterium thermosaccharolyticum nih.gov |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy for Structure Elucidation of Intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the intermediates and final products generated during the chemoenzymatic synthesis of dTDP-3-amino-3,6-dideoxy-α-D-glucose. nih.govnih.gov Given the subtle stereochemical and functional group changes that occur at each enzymatic step, NMR provides definitive confirmation of the molecular structure.

To elucidate the enzymatic cascade, various intermediates and the final products are purified and subjected to detailed NMR analysis. nih.gov For example, the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-keto-6-deoxy-D-glucose by the isomerase QdtA was confirmed through the characterization of the resulting product. nih.govnih.gov Both one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals of the sugar moiety and the thymidine (B127349) diphosphate (B83284) group, confirming the position of the amino group at C-3' and the deoxygenation at C-6'.

While specific NMR data for dTDP-3-amino-3,6-dideoxy-α-D-glucose is often embedded within broader biosynthetic studies, research on related amino sugar derivatives provides a framework for the expected spectroscopic features. nih.gov Solid-state ¹⁷O NMR, although a more advanced and less common technique, has been used to probe the electronic environment of each oxygen atom in α-D-glucose, demonstrating the power of NMR to characterize carbohydrate structures with atomic-level precision. nih.govrsc.org

Chromatographic Separation and Purification Methodologies (e.g., High-Performance Liquid Chromatography)

The purification of dTDP-3-amino-3,6-dideoxy-α-D-glucose and its precursors from enzymatic reaction mixtures is a critical step for subsequent structural and functional studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and reproducibility. nih.govnih.gov

Specifically, Reverse-Phase HPLC (RP-HPLC) is frequently used for the large-scale purification required for NMR analysis. nih.govportlandpress.com This technique separates molecules based on their hydrophobicity. The charged and polar nucleotide sugars are eluted from a nonpolar stationary phase (like C18) using an aqueous mobile phase containing a counter-ion.

| Technique | Mobile Phase | pH | Flow Rate | Application |

|---|---|---|---|---|

| RP-HPLC | 0.2 M triethylammonium (B8662869) acetate | 6.0 | 0.6 ml/min | Purification of dTDP-sugar intermediates for NMR analysis nih.govresearchgate.net |

The use of a volatile buffer system, such as triethylammonium acetate, is advantageous as it can be easily removed by lyophilization, yielding the purified dTDP-sugar in a solid, stable form suitable for further experiments. nih.gov

X-ray Crystallography for Three-Dimensional Enzyme-Ligand Complex Analysis

X-ray crystallography provides unparalleled insight into the molecular basis of enzyme function by revealing the three-dimensional structure of enzyme-ligand complexes at atomic resolution. This technique has been instrumental in understanding how enzymes recognize and catalyze reactions involving dTDP-3-amino-3,6-dideoxy-α-D-glucose and its precursors.

Structural studies have been conducted on several enzymes in the biosynthetic pathway. For example, the crystal structure of the N,N-dimethyltransferase TylM1 from Streptomyces fradiae was solved in a complex with its natural substrate, dTDP-3-amino-3,6-dideoxy-α-D-glucose, and the methyl donor by-product S-adenosylhomocysteine (SAH). ebi.ac.uk This 1.79 Å resolution structure revealed the precise orientation of the substrate in the active site, showing the C-3' amino group positioned for an in-line attack on the methyl group of S-adenosylmethionine (SAM). ebi.ac.uk Key residues like Tyr 14 and Arg 241 were identified as crucial for anchoring the dTDP-linked sugar to the protein. ebi.ac.uk

Similarly, the structures of the aminotransferase QdtB and the N-acetyltransferase QdtC have been solved, providing snapshots of different stages of the biosynthetic pathway. The structure of QdtB, which synthesizes the target compound, was solved with its product bound, revealing the Schiff base linkage to the PLP cofactor and the amino acid residues responsible for binding the sugar. nih.gov

| Enzyme | Ligand(s) | Resolution (Å) | Key Active Site Residues | PDB ID |

|---|---|---|---|---|

| TylM1 | SAH, dTDP-3-amino-3,6-dideoxy-α-D-glucose | 1.79 | Tyr 14, His 123, Arg 241 | 3RFN ebi.ac.uk |

| QdtB | dTDP-3-amino-3,6-dideoxy-α-D-glucose (as product) | 2.15 | Tyr 183, Lys 219 (subunit 2), His 309, Tyr 310 | 2XYU nih.gov |

| QdtC | CoA, dTDP-3-amino-3,6-dideoxy-α-D-glucose | 1.90 | His 134, Glu 141, Asn 159, Asp 160 | 3L4U nih.gov |

| FdtA | dTDP | 1.50 | His 49, His 51, His 95 | 2G33 wisc.edu |

In Vitro Enzyme Activity Assays and Comprehensive Kinetic Analysis

These studies are often coupled with site-directed mutagenesis to probe the function of specific amino acid residues identified from crystallographic structures. For instance, in the study of the methyltransferase TylM1, histidine 123 was hypothesized to play a role in catalysis. ebi.ac.uk Mutant proteins H123A and H123N were constructed and assayed. While both mutants retained activity, their catalytic efficiencies were drastically reduced to 1.8% and 0.37% of the wild-type enzyme, respectively, confirming the importance of this residue in optimizing the reaction. ebi.ac.uk Similarly, extensive mutagenesis on the N-acetyltransferase QdtC helped to elucidate a catalytic mechanism where a protein-derived base is not required for the acetylation step. nih.gov

| Enzyme | Mutation | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Relative Efficiency |

|---|---|---|---|---|---|

| TylM1 ebi.ac.uk | Wild-Type | 0.088 | 24 | 3.7 x 10³ | 100% |

| H123A | 0.003 | 45 | 6.7 x 10¹ | 1.8% | |

| H123N | 0.001 | 74 | 1.4 x 10¹ | 0.37% |

Future Research Directions and Academic Perspectives on Dtdp 3 Amino 3,6 Dideoxy Alpha D Glucose

Discovery and Characterization of Novel Enzymes Involved in Biosynthesis and Diversification

The known biosynthetic pathway for related compounds like dTDP-3-acetamido-3,6-dideoxy-α-D-glucose involves a sequence of enzymatic reactions catalyzed by a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. nih.govnih.gov A crucial step is the conversion of dTDP-4-oxo-6-deoxy-D-glucose to a dTDP-3-oxo-6-deoxy-D-hexose intermediate by a 3,4-oxoisomerase. nih.gov While the core pathway is being elucidated, significant opportunities remain for discovering and characterizing novel enzymes that contribute to the structural diversity of 3-amino-3,6-dideoxy sugars in nature.

Future research will likely focus on:

Genome Mining for Novel Biocatalysts: The identification of homologous gene clusters in various Gram-negative and antibiotic-producing Gram-positive bacteria suggests that a wealth of enzymatic diversity is yet to be explored. nih.govnih.gov Genome mining approaches can uncover novel isomerases, transaminases, or modifying enzymes (e.g., methyltransferases, acyltransferases) that generate structural analogs of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose.

Characterization of Modifying Enzymes: Beyond the core aminodeoxysugar scaffold, further enzymatic modifications are common. For instance, the N,N-dimethylation of the amino group to form sugars like D-mycaminose is catalyzed by S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferases such as TylM1. ebi.ac.uk A key research direction is the discovery and detailed biochemical and structural characterization of these "tailoring" enzymes, which are critical for the biological activity of the final natural product. ebi.ac.uk

Elucidating Alternative Pathways: While a primary pathway has been proposed, it is conceivable that alternative or variant enzymatic routes to this compound exist in different organisms. Research aimed at identifying and characterizing enzymes from such alternative pathways could provide new biocatalytic tools with different substrate specificities or reaction mechanisms.

| Enzyme Class | Function in Deoxysugar Biosynthesis | Example |

| 3,4-Oxoisomerase | Catalyzes the key conversion of a 4-keto intermediate to a 3-keto intermediate. nih.gov | QdtA, FdtA nih.gov |

| Aminotransferase | Adds an amino group at the C-3 position. nih.gov | QdtB researchgate.net |

| N,N-Dimethyltransferase | Catalyzes the stepwise N,N-dimethylation of the C-3 amino group. ebi.ac.uk | TylM1, DesVI ebi.ac.uk |

| Acyltransferase | Transfers an acyl group (e.g., acetyl) to the C-3 amino group. nih.gov | QdtC researchgate.net |

Rational Enzyme Design for Engineered Biosynthetic Pathways

Rational enzyme design, which leverages knowledge of protein structure and function to make predictive mutations, offers a powerful strategy for creating engineered biosynthetic pathways. nih.govnih.gov By modifying the enzymes involved in this compound synthesis, researchers can aim to produce novel deoxysugar variants or improve the efficiency of their production. This is particularly advantageous when high-throughput screening methods are not available. nih.gov

Future academic perspectives in this area include:

Altering Substrate Specificity: Structure-based rational design can be used to modify the active site of key enzymes like the 3,4-oxoisomerase or the aminotransferase. nais.net.cn The goal would be to alter their substrate specificity, enabling the acceptance of non-natural nucleotide-activated sugars and leading to the synthesis of novel deoxysugar structures. Computational modeling and site-directed mutagenesis are central to this approach. researchgate.net

Enhancing Catalytic Efficiency: For biotechnological production, enhancing the catalytic turnover rate (kcat) of rate-limiting enzymes in the pathway is crucial. Rational design strategies, including remodeling interaction networks and modifying protein dynamics, can be applied to improve enzyme performance. nih.govresearchgate.net

Creating Novel Biocatalytic Functions: A more ambitious goal is the de novo design of enzymes with entirely new functionalities that could be integrated into the deoxysugar pathway. nih.gov For example, designing an enzyme that introduces a different functional group at the C-3 position could vastly expand the chemical diversity of accessible aminosugars.

| Rational Design Strategy | Objective | Key Methodologies |

| Structure-Based Design | Modify active site to alter substrate selectivity or enhance activity. nih.govnais.net.cn | Homology modeling, molecular docking, site-directed mutagenesis. |

| Sequence-Based Design | Identify key residues for function by comparing homologous enzymes. nih.gov | Multiple sequence alignment (MSA), consensus mutagenesis. |

| Data-Driven Design | Use machine learning algorithms to predict beneficial mutations. nais.net.cn | Computational algorithms, analysis of large datasets. |

Systems Biology Approaches to Understand Regulatory Networks of Deoxysugar Metabolism

The biosynthesis of this compound does not occur in isolation but is integrated within the broader metabolic network of the cell. nih.gov Systems biology, which combines experimental 'omics' data with computational modeling, provides a holistic framework for understanding the complex regulatory mechanisms governing this pathway. researchgate.netyoutube.com

Future research directions will likely involve:

Metabolomic Profiling: Using techniques like mass spectrometry to quantify the intracellular pools of dTDP-sugars and their precursors under different growth conditions. This can reveal bottlenecks in the pathway and identify how the flux towards deoxysugar synthesis is balanced against central carbon metabolism. whiterose.ac.uk

Transcriptomic and Proteomic Analyses: Measuring the expression levels of the genes and proteins involved in the biosynthetic pathway can uncover transcriptional and translational regulatory mechanisms. This helps in understanding how the cell controls the production of these specialized metabolites in response to developmental or environmental cues.

Integrated Network Modeling: The ultimate goal is to integrate metabolomic, transcriptomic, and proteomic data into comprehensive metabolic models. youtube.com These models can simulate the flow of metabolites through the deoxysugar pathway and predict how genetic perturbations (e.g., gene knockouts or overexpression) will affect the production of the target compound. This approach can guide metabolic engineering efforts for optimizing the production of antibiotics or other valuable glycoconjugates.

Development of Advanced Analytical Techniques for In Situ Pathway Monitoring

A significant challenge in studying and engineering metabolic pathways is the ability to monitor the dynamics of intermediates in real-time and in situ. The development of advanced analytical techniques is crucial for gaining deeper insights into the biosynthesis of this compound.

Prospective research in this domain includes:

Advanced Mass Spectrometry Methods: While HPLC and LC-MS are established tools, there is a need for more sensitive and dedicated methods for analyzing low-abundance sugar phosphate (B84403) and nucleotide sugar intermediates directly from cell extracts. nih.govnih.gov Techniques like ultrahigh-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC–QqQ) are promising for achieving the required sensitivity and specificity. nih.gov

Biosensor Development: A major leap forward would be the development of genetically encoded biosensors that can detect specific pathway intermediates, such as dTDP-4-oxo-6-deoxy-D-glucose or the final product, inside living cells. Such biosensors would enable real-time monitoring of pathway flux and facilitate high-throughput screening of engineered enzymes and pathways.

Labeling and Isotope Tracing: Stable isotope labeling studies (e.g., using ¹³C-labeled glucose) coupled with mass spectrometry or NMR can trace the flow of carbon atoms through the central metabolism and into the deoxysugar biosynthetic pathway. This provides quantitative data on pathway flux and helps identify connections to other metabolic routes.

| Analytical Technique | Application in Deoxysugar Research | Future Goal |

| LC-MS | Quantification of nucleotide sugars and pathway intermediates. nih.gov | Increased sensitivity for low-abundance intermediates; high-throughput analysis. |

| NMR Spectroscopy | Structural characterization of purified intermediates and products. nih.gov | In vivo NMR to monitor metabolic dynamics within intact cells. |

| Genetically Encoded Biosensors | Not yet developed for this pathway. | Real-time, in situ monitoring of specific pathway intermediates. |

| Stable Isotope Tracing | Mapping metabolic flux from central carbon metabolism to deoxysugars. | Quantitative flux analysis to guide metabolic engineering. |

Q & A

Q. What is the biosynthetic pathway for dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-D-Qui3N)?

The biosynthesis involves four enzymatic steps:

- Step 1 : RmlA (glucose-1-phosphate thymidylyltransferase) converts glucose-1-phosphate and dTTP to dTDP-D-glucose.

- Step 2 : RmlB (dTDP-D-glucose 4,6-dehydratase) generates dTDP-4-keto-6-deoxy-D-glucose.

- Step 3 : WlaRA or WlaRB (ketoisomerases) catalyze isomerization to distinct intermediates.

- Step 4 : WlaRG (a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase) transfers an amino group from glutamate to form dTDP-D-Qui3N (3-amino-3,6-dideoxy-D-glucose) . Coupled assays with WlaRG and isomerases (e.g., WlaRA for galactose configuration or WlaRB for glucose configuration) are used to validate product formation. Structural confirmation relies on NMR and mass spectrometry .

Q. Which analytical methods confirm the structure and purity of dTDP-3-amino-3,6-dideoxy-α-D-glucose?

- Nuclear Magnetic Resonance (NMR) : Used to resolve stereochemistry and confirm the α-anomeric configuration. For example, H and C NMR identify characteristic chemical shifts for the 3-amino and 6-deoxy groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) verifies molecular mass and detects impurities. For instance, dTDP-D-Qui3N shows a molecular ion peak at m/z 544.1 .

- Enzyme-coupled assays : Monitor reaction progress by measuring NADPH consumption (for ketoreductases) or glutamate production (for transaminases) .

Q. What enzymes are critical in modifying dTDP-3-amino-3,6-dideoxy-α-D-glucose into derivatives like 3-acetamido variants?

- QdtC : A CoA-dependent N-acetyltransferase that acetylates the 3-amino group of dTDP-D-Qui3N to form dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. Structural studies reveal a trimeric architecture with active sites at subunit interfaces .

- WlaRC/WlaRD : Additional enzymes in some pathways (e.g., Campylobacter jejuni) that perform N-acetylation or N-formylation .

Advanced Research Questions

Q. How do structural studies of QdtC inform its catalytic mechanism?

- Crystal structures (PDB: 3H9W) show QdtC adopts a left-handed β-helix motif with key residues (Glu141, Asn159, Asp160, His134) anchoring the dTDP-sugar.

- Site-directed mutagenesis of active-site residues (e.g., H134A) reduces catalytic efficiency, confirming His134's role in substrate positioning.

- Kinetic studies reveal QdtC operates without a catalytic base; instead, CoA’s sulfur atom acts as a proton acceptor during acetylation .

Q. What experimental approaches resolve discrepancies in substrate specificity among transaminases?

- Enzyme assays with varied substrates : For example, WlaRG exhibits broad specificity, accepting both dTDP-4-keto-6-deoxy-D-glucose and dTDP-4-keto-6-deoxy-D-galactose when paired with WlaRA or WlaRB .

- Comparative kinetics : Measure and values for different substrates. WlaRG’s for dTDP-4-keto-6-deoxy-D-glucose is ~0.5 mM, while its for galactose derivatives is 1.2 mM .

- Structural docking : Predict substrate-enzyme interactions using homology models (e.g., based on RmlB or other PLP-dependent enzymes) .

Q. How can genetic engineering modify the dTDP-3-amino-3,6-dideoxy-α-D-glucose pathway to produce novel derivatives?

- Heterologous expression : Clone biosynthetic genes (e.g., wlaRG, wlaRA) into E. coli or Bacillus hosts to reconstitute pathways .

- Enzyme engineering : Mutate WlaRG’s active site to alter amine donor specificity (e.g., using alanine instead of glutamate).

- Pathway extension : Introduce downstream enzymes (e.g., methyltransferases like EC 2.1.1.235) to generate N,N-dimethyl derivatives .

Methodological Notes

- Enzyme kinetics : Use HEPES buffer (pH 7.5) with NADPH (0.2 mM) and substrate concentrations (0.025–5.0 mM) for activity assays .

- Structural validation : For crystallography, collect data at 1.8–2.0 Å resolution and refine using programs like Coot and PHENIX .

- Contradiction management : Address inconsistent substrate specificity by repeating assays with purified enzymes and orthogonal analytical methods (e.g., HPLC-MS vs. NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.